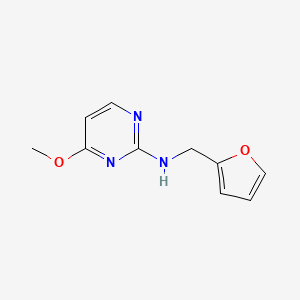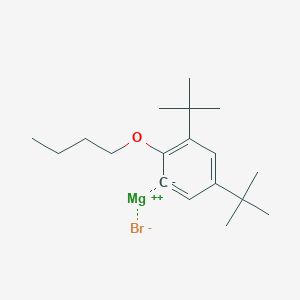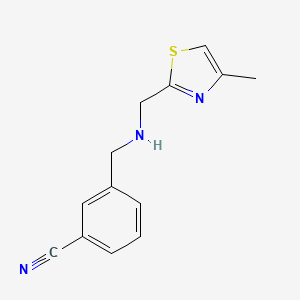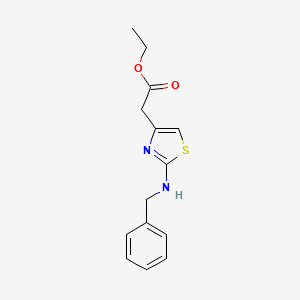
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is an organic compound that features a difluorophenyl group, a thioether linkage, and a pyrrole ring
Preparation Methods
The synthesis of 2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzenethiol and 1H-pyrrole-2-carbaldehyde.
Reaction Conditions: The key step involves the formation of a thioether bond between the 3,4-difluorobenzenethiol and the pyrrole derivative. This is usually achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Scientific Research Applications
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the pyrrole ring can participate in binding interactions, while the thioether linkage may influence the compound’s overall conformation and reactivity. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can be compared with similar compounds such as:
2-((3,4-Dichlorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
2-((3,4-Difluorophenyl)thio)-1-(1h-imidazol-2-yl)ethan-1-one: The imidazole ring can provide different binding interactions compared to the pyrrole ring, leading to variations in its applications and effects.
Properties
Molecular Formula |
C12H9F2NOS |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C12H9F2NOS/c13-9-4-3-8(6-10(9)14)17-7-12(16)11-2-1-5-15-11/h1-6,15H,7H2 |
InChI Key |
GZVSOUITZWZSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)CSC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)

![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)










![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide](/img/structure/B14892648.png)
